5,6-Epoxyhexyltriethoxysilane

Silane hydrolysis kinetics Sol-gel processing Occupational safety

5,6-Epoxyhexyltriethoxysilane (CAS 86138-01-4, IUPAC: triethoxy-[4-(oxiran-2-yl)butyl]silane) is an epoxy-functional trialkoxysilane coupling agent with the molecular formula C₁₂H₂₆O₄Si and a molecular weight of 262.42 g/mol. It belongs to the organofunctional silane class, characterized by a terminal epoxide group linked to the silicon center through a linear six-carbon alkyl spacer, with three hydrolyzable ethoxy groups attached to silicon.

Molecular Formula C12H26O4Si
Molecular Weight 262.42 g/mol
CAS No. 86138-01-4
Cat. No. B1589705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Epoxyhexyltriethoxysilane
CAS86138-01-4
Molecular FormulaC12H26O4Si
Molecular Weight262.42 g/mol
Structural Identifiers
SMILESCCO[Si](CCCCC1CO1)(OCC)OCC
InChIInChI=1S/C12H26O4Si/c1-4-14-17(15-5-2,16-6-3)10-8-7-9-12-11-13-12/h12H,4-11H2,1-3H3
InChIKeyHHPPHUYKUOAWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Epoxyhexyltriethoxysilane (CAS 86138-01-4): Procurement-Relevant Identity, Class, and Physicochemical Baseline


5,6-Epoxyhexyltriethoxysilane (CAS 86138-01-4, IUPAC: triethoxy-[4-(oxiran-2-yl)butyl]silane) is an epoxy-functional trialkoxysilane coupling agent with the molecular formula C₁₂H₂₆O₄Si and a molecular weight of 262.42 g/mol [1]. It belongs to the organofunctional silane class, characterized by a terminal epoxide group linked to the silicon center through a linear six-carbon alkyl spacer, with three hydrolyzable ethoxy groups attached to silicon [2]. The compound has a density of approximately 0.96–1.0 g/cm³, a boiling point of 280.4 °C at 760 mmHg (or 125–129 °C at 5 Torr), and a refractive index of 1.4254 . Its hydrolytic sensitivity is rated 7 on the Gelest scale (reacts slowly with moisture/water), and it is supplied packaged under nitrogen to maintain stability [2]. The compound functions as a molecular bridge between inorganic substrates (glass, silica, metals, metal oxides) and organic matrices (epoxies, urethanes, acrylates), and is specifically noted for UV-cure and epoxy systems, microparticle surface modification, and sol-gel enzyme embedding applications [2].

Why 5,6-Epoxyhexyltriethoxysilane Cannot Be Generically Substituted by Widely Available Epoxy Silanes: Structural Determinants of Function


Epoxy-functional silanes as a class are not interchangeable at the procurement specification level. Three structural features of 5,6-epoxyhexyltriethoxysilane jointly define its performance signature in ways that the dominant benchmark 3-glycidoxypropyltrimethoxysilane (GPTMS, CAS 2530-83-8) cannot replicate: (i) the triethoxy hydrolysis group, which hydrolyzes approximately 3–5× slower than the trimethoxy group of GPTMS, releasing ethanol rather than methanol as the condensation byproduct ; (ii) the all-carbon hexyl spacer between silicon and the epoxide ring, which lacks the glycidyl ether oxygen present in GPTMS — an oxygen that renders GPTMS susceptible to oxidative degradation forming ionic impurities (formate, acetate, glycolate) problematic in electronics and high-purity applications [1]; and (iii) the terminal alkyl epoxide moiety, whose ring-opening kinetics and sol-gel crosslinking pathway differ measurably from the glycidyl ether epoxide of GPTMS, as demonstrated by FT-Raman and ¹³C-NMR kinetic monitoring [2]. Any substitution decision that ignores these three structural parameters risks altered hydrolysis timing, elevated ionic contamination, and divergent organic network architecture in the final hybrid material.

5,6-Epoxyhexyltriethoxysilane: Comparator-Anchored Quantitative Differentiation Evidence for Scientific and Industrial Procurement


Hydrolysis Rate: Triethoxy Silane vs. Trimethoxy Silane — ~3–5× Slower Hydrolysis with Ethanol Byproduct

5,6-Epoxyhexyltriethoxysilane carries three ethoxy (–OCH₂CH₃) hydrolyzable groups, whereas its closest structural analog 5,6-epoxyhexyltrimethoxysilane, and the dominant in-class competitor GPTMS, carry three methoxy (–OCH₃) groups. According to comparative product technical data, methoxy groups hydrolyze approximately 3–5× faster than ethoxy groups under equivalent aqueous conditions . Independent literature confirms that the methoxy silane end generally hydrolyzes faster than the ethoxy silane end, and that trimethoxy activity is higher than dimethoxy . The hydrolysis byproduct of the target compound is ethanol, whereas methoxy silanes release methanol — a compound with significantly higher occupational exposure hazard [1]. Both compounds share identical Hydrolytic Sensitivity ratings of 7 on the Gelest classification scale (reacts slowly with moisture/water), indicating that this scale alone is insufficiently granular to guide procurement decisions [2].

Silane hydrolysis kinetics Sol-gel processing Occupational safety

Ionic Purity: Absence of Glycidyl Ether Degradation Pathway Reduces Ionic Byproduct Risk Relative to GPTMS

The dominant epoxy silane in industrial use, GPTMS (3-glycidoxypropyltrimethoxysilane), contains a glycidyl ether linkage (–O–CH₂–epoxide). U.S. Patent 5,155,233 explicitly teaches that GPTMS undergoes time-dependent degradation forming ionic byproducts including formate, acetate, and glycolate ions — impurities that are 'undesirable' and may 'render the product unusable for its intended purpose' in critical, high-purity electronics applications [1]. 5,6-Epoxyhexyltriethoxysilane, by contrast, features an all-carbon hexyl spacer with a terminal epoxide — no glycidyl ether oxygen is present in the molecule [2]. This structural absence eliminates the primary degradation pathway that generates ionic contaminants in GPTMS. The patent specifically lists 5,6-epoxyhexyltriethoxysilane alongside GPTMS in its claims, indicating it belongs to the same epoxysilane family stabilized by diphenylamine, but the inherent degradation susceptibility differs at the molecular level [1].

Electronic-grade materials Ionic purity Epoxy silane degradation

Sol-Gel Organic Crosslinking: Distinct Epoxide Ring-Opening and Oligo-Ether Formation Kinetics vs. GPTMS Demonstrated by FT-Raman/¹³C-NMR

In a direct spectroscopic comparison, Riegel et al. (2002) employed FT-Raman spectroscopy with supplementary ¹³C-NMR to monitor the reaction of epoxy moieties of 3-glycidoxypropyltrimethoxysilane (GPTMS) and 5,6-epoxyhexyltrimethoxysilane during sol-gel processing [1]. The study analyzed corresponding model compounds (epoxypropane and epoxyhexane) to obtain necessary Raman assignments. The results demonstrated that the terminal alkyl epoxide of the epoxyhexyl system and the glycidyl ether epoxide of GPTMS exhibit distinguishable reaction pathways: both form β-hydroxy methyl ethers, but an additional condensation of epoxy rings yielding a mixture of oligo-ethers was considered 'very probable' from the Raman measurements for the epoxyhexyl system [1]. Raman and ¹³C-NMR assignments were specifically proposed for 5,6-epoxyhexyltrimethoxysilane, providing spectral fingerprints that enable predictive monitoring of network formation in hybrid polymer syntheses [1]. The paper constitutes a direct head-to-head comparison of the two epoxy silane types under identical sol-gel conditions, albeit using the trimethoxy (not triethoxy) analog of the target compound.

ORMOCER Hybrid polymers Sol-gel kinetics

Validated Bioanalytical Silanization Protocol: CEA-2 Chemistry Specifically Leverages 5,6-Epoxyhexyltriethoxysilane for Fluorescence Immunoassay Microarrays

The CEA-2 silanization protocol, developed at CEA-Léti (Grenoble, France) for functionalizing glass slides in fluorescence-based immunoassay microarrays, uses 5,6-epoxyhexyltriethoxysilane as the foundational surface chemistry layer [1]. In this protocol, the epoxy group of the silane is converted to an aldehyde termination that covalently binds amine functions of proteins and peptides (antibodies, antigens, neuropeptides such as Substance P). The protocol was validated in both liquid-phase and vapor-phase deposition modes, with surface characterization by contact angle measurement, photothermal deflection spectroscopy, neutron reflectometry, and atomic force microscopy [1]. The specific epoxyhexyl spacer geometry is integral to the protocol performance; the method has been applied to peptide digestion microreactors for proteomics within the BioChipLab project. While the publication does not present a direct A/B comparison against GPTMS-silanized surfaces, it constitutes a fully validated end-use protocol whose reproducibility depends on the specified silane [1].

Biochip surface chemistry Fluorescence immunoassay Microarray silanization

Hydrophilic Diol Surface Conversion: 5,6-Epoxyhexyl-Derived Diol as a Distinct HPLC Stationary Phase Chemistry

Epoxy silane-treated surfaces convert to hydrophilic diols upon hydrolytic epoxide ring-opening [1]. The 5,6-epoxyhexyl-derived diol is commercially exploited as a distinct HPLC stationary phase (SMT DIOL2, 5 and 10 μm particle sizes, 100 Å and 300 Å pore sizes), differentiated from the 3-(2,3-epoxypropoxy)propyl-derived diol phase (SMT DIOL) . The longer hexyl spacer yields a diol with different polarity and retention characteristics compared to the shorter propyl-spacer diol derived from glycidoxypropylsilane-treated silica. The gelest technical datasheet confirms that 'epoxy silane treated surfaces convert to hydrophilic-diols when exposed to moisture' as a general property applicable to this compound [1].

HPLC stationary phases Diol column chemistry Surface hydrophilicity

Procurement-Anchored Application Scenarios for 5,6-Epoxyhexyltriethoxysilane Where Differentiation Evidence Supports Prioritized Selection


UV-Cure and Dual-Cure Epoxy Coating Formulations Requiring Extended Pot Life and Controlled Hydrolysis Kinetics

In UV-cure cationic epoxy coatings — an application explicitly listed for this compound by its primary commercial supplier [1] — the ~3–5× slower hydrolysis rate of triethoxy groups relative to trimethoxy groups directly translates into extended formulation pot life and reduced premature condensation during storage and application. This is particularly relevant for industrial coating lines where mixed formulations must remain workable for hours to days and where methanol evolution from faster-hydrolyzing methoxy silanes would present occupational exposure concerns. The compound's slower, more controllable hydrolysis allows formulators to rely on moisture-triggered curing without sacrificing shelf stability, making it the appropriate choice over GPTMS for moisture-sensitive, long-open-time epoxy coating systems.

High-Purity Electronics Encapsulation and Semiconductor Packaging Where Ionic Contamination Must Be Minimized

The U.S. Patent 5,155,233 explicitly identifies GPTMS degradation to ionic byproducts (formate, acetate, glycolate) as a liability in 'critical, high purity applications, commonly encountered in the electronics industry' — where such ionic impurities 'may render the product unusable for its intended purpose' [2]. 5,6-Epoxyhexyltriethoxysilane, lacking the glycidyl ether linkage that is the molecular origin of this degradation pathway, offers a structurally derived ionic purity advantage. For procurement specifications governing electronic-grade underfill encapsulants, circuit board coatings, and semiconductor packaging materials, this structural difference — combined with the compound's established use in UV-cure electronic coating systems [1] — provides a rational basis for selecting 5,6-epoxyhexyltriethoxysilane over glycidyl-ether-based silanes where ionic contamination specifications are stringent.

Sol-Gel Embedded Enzyme Biosensors and Fluorescence-Sensitive Nanoparticle Architectures

The Gelest product datasheet specifically designates 5,6-epoxyhexyltriethoxysilane as a 'coupling agent for sol-gel embedded enzymes in fluorescence sensitive nanoparticle structures' [1]. This application leverages the compound's ability to form a biocompatible, hydrophilic diol surface upon epoxide ring-opening under mild aqueous conditions — without releasing methanol, which can denature proteins [REFS-1, REFS-2]. The slower ethoxy hydrolysis also allows controlled gelation kinetics that are gentler on entrapped biomolecules compared to the rapid condensation triggered by trimethoxy silanes. This scenario is directly supported by the CEA-2 biochip silanization protocol, which uses 5,6-epoxyhexyltriethoxysilane to generate aldehyde-functionalized surfaces for protein and peptide covalent immobilization in fluorescence microarrays [3].

Oil and Gas Wellbore Consolidation and Proppant Functionalization Under Elevated Temperature Conditions

Multiple Halliburton Energy Services patents list 5,6-epoxyhexyltriethoxysilane as one of the epoxy-functionalized alkoxysilane resins for delayed-curing consolidation compositions in subterranean formation treatment [4] and for self-suspending functionalized proppant particulates [5]. In these high-temperature, high-pressure downhole environments, the absence of the thermally labile glycidyl ether linkage and the slower hydrolysis kinetics of the triethoxy group provide handling and performance advantages: the delayed cure allows the treatment fluid to be placed in the target zone before gelation, and the ethanol byproduct is less corrosive to downhole equipment than the methanol released from methoxy silanes. While the patents list this compound alongside other epoxy silanes, the combination of thermal stability from the all-carbon spacer and controlled hydrolysis from the triethoxy group makes it a specifically appropriate choice for high-temperature oilfield consolidation applications.

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